氧化亚硝酸盐

描述

Oxido nitrite, also known as nitric oxide (NO), is a small molecule gas that is synthesized in the body and plays an important role in various physiological and biochemical processes. It is a potent signaling molecule that regulates blood flow, immune function, and neurotransmission.

科学研究应用

心肌保护

氧化亚硝酸盐因其在心肌保护方面的潜力而受到认可。它可以在缺血或缺氧事件中还原为一氧化氮,在急性心肌梗塞的治疗中显示出前景。动物模型中的研究表明,它在减少心肌缺血再灌注损伤方面有效,表明在心血管疾病中具有潜在应用 (Calvert & Lefer,2009)。

工业领域的应用

(氧)氮化物材料,包括氧化亚硝酸盐,由于其结构多样性而表现出一系列物理和化学性质。这些特性使其适用于各种工业应用,例如在光伏、光热和光催化工业中,以及在颜料、照明、显示、光电和国防工业中 (谢 & 辛岑,2013)。

在微生物燃料电池中的应用

氧化亚硝酸盐在微生物燃料电池 (MFC) 中发挥作用,特别是在自养亚硝酸盐去除中。这一过程涉及异养细菌或石墨电极将亚硝酸盐用作电子受体,有助于从废水中还原氮,同时产生生物电 (Puig 等,2011)。

硝化过程

硝化螺菌,以其在硝化中的作用而闻名,在将氨转化为硝酸盐的过程中利用氧化亚硝酸盐。这一发现改变了对硝化的理解,揭示了硝化螺菌属内存在完全硝化细菌 (Daims 等,2015)。

氨氧化微生物的生理学

在氮循环中,氨氧化微生物发挥着关键作用,将氨转化为亚硝酸盐。氧化亚硝酸盐是这一过程中的关键中间体。研究探索了这些微生物的专门网络,包括它们独特的化学自养型和耐受细胞毒性中间体的机制 (斯坦,2019)。

氨氧化动力学

对完全硝化菌硝化螺菌 inopinata 的研究表明,它适应了在贫营养环境中缓慢生长,对氨具有很高的亲和力。这与早期关于氨氧化古菌 (AOA) 的假设形成对比,表明氧化亚硝酸盐在贫营养和动态条件下的氨氧化中具有重要意义 (Kits 等,2017)。

属性

CAS 编号 |

19059-14-4 |

|---|---|

产品名称 |

Oxido nitrite |

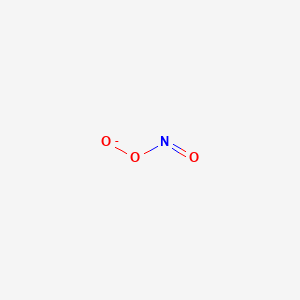

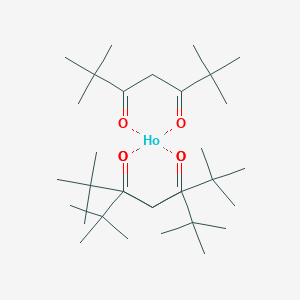

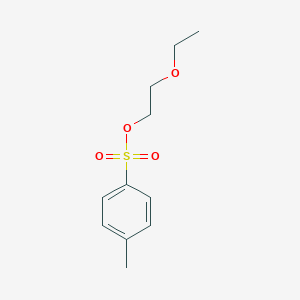

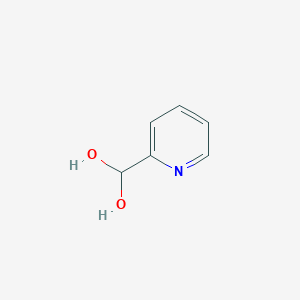

分子式 |

NO3- |

分子量 |

62.005 g/mol |

IUPAC 名称 |

oxido nitrite |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H/p-1 |

InChI 键 |

CMFNMSMUKZHDEY-UHFFFAOYSA-M |

SMILES |

N(=O)O[O-] |

规范 SMILES |

N(=O)O[O-] |

其他 CAS 编号 |

19059-14-4 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)